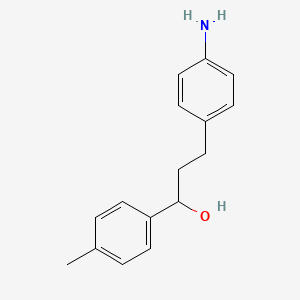

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol

Description

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol is a secondary alcohol featuring a propan-1-ol backbone substituted with a 4-aminophenyl group at position 3 and a 4-methylphenyl (p-tolyl) group at position 1. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol.

Properties

IUPAC Name |

3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10,16,18H,6,11,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDKDOMPCCTLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327891 | |

| Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

87082-25-5 | |

| Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-nitrobenzaldehyde.

Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Aldol Condensation: The aldehyde groups of 4-methylbenzaldehyde and the reduced 4-aminobenzaldehyde undergo aldol condensation in the presence of a base such as sodium hydroxide to form the intermediate product.

Hydrogenation: The intermediate product is then hydrogenated to yield 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

Reduction: The amino group can be reduced to a secondary amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products

Oxidation: 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one.

Reduction: 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-amine.

Substitution: 3-(4-Acetamidophenyl)-1-(4-methylphenyl)propan-1-ol.

Scientific Research Applications

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

The table below highlights key structural analogs and their distinguishing features:

Key Comparative Findings

Electronic and Solubility Properties

- Amino vs. Carboxy Groups: The target compound’s -NH₂ group increases basicity and water solubility compared to the carboxylic acid derivative (), which is acidic and may form salts .

- Ketone vs. Alcohol: The propiophenone derivative () lacks hydrogen-bonding capacity from an -OH group, reducing solubility but increasing reactivity in ketone-specific reactions (e.g., Grignard additions) .

Biological Activity

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly its interactions with various biological targets. This article reviews the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a propanol backbone with two aromatic substituents: an aminophenyl group and a methylphenyl group. Its structure can be represented as follows:

This unique arrangement of functional groups contributes to its biological activity through various mechanisms.

The biological activity of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol is primarily attributed to its ability to interact with enzymes and receptors. The amino groups can form hydrogen bonds with active sites, potentially leading to inhibition or activation of enzymatic activity. Additionally, the hydroxyl group enhances solubility and reactivity, facilitating interactions with biomolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its role in inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular responses.

Biological Activity

Research indicates that 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol exhibits various biological activities:

Antioxidant Activity

Studies have demonstrated that derivatives of this compound possess antioxidant properties. The DPPH radical scavenging method has been employed to evaluate these effects, showing that certain derivatives outperform traditional antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Derivative A | 85% | 1.4 times higher |

| Derivative B | 78% | Comparable |

Anticancer Activity

In vitro studies have assessed the anticancer potential against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Results indicate that the compound exhibits cytotoxic effects, particularly against U-87 cells.

| Cell Line | IC50 (µM) | Relative Cytotoxicity |

|---|---|---|

| U-87 | 15 | Higher |

| MDA-MB-231 | 25 | Lower |

Case Studies

Several case studies highlight the therapeutic potential of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol:

- Study on Enzyme Inhibition : A recent study investigated the compound's effect on NADH oxidase in cancer cells, demonstrating significant inhibition at micromolar concentrations, suggesting its role as a potential anticancer agent .

- Antioxidant Screening : In a comparative analysis of antioxidant activities among various derivatives, this compound was shown to possess superior radical scavenging abilities compared to standard antioxidants .

- Therapeutic Applications : The compound's potential use in drug development has been explored, particularly in formulations targeting oxidative stress-related diseases .

Q & A

Q. What are the standard synthetic routes for 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions, including nucleophilic substitution or reductive amination. A common approach involves:

- Step 1 : Condensation of 4-methylacetophenone with a nitrobenzaldehyde derivative to form a chalcone intermediate.

- Step 2 : Reduction of the ketone group to a secondary alcohol using NaBH₄ or LiAlH₄ in ethanol .

- Step 3 : Catalytic hydrogenation or stoichiometric reduction of the nitro group to an amine (e.g., using H₂/Pd-C or SnCl₂/HCl) . Optimization tips:

- Solvent choice : Polar aprotic solvents (e.g., THF) improve intermediate solubility.

- Temperature control : Maintain 0–5°C during reduction to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves stereoisomers or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- NMR :

- ¹H NMR : Look for a triplet at δ 1.8–2.1 ppm (CH₂ adjacent to OH), a singlet at δ 2.3 ppm (CH₃ from 4-methylphenyl), and aromatic protons split into distinct patterns (δ 6.5–7.3 ppm) .

- ¹³C NMR : Confirm the alcohol carbon (δ 70–75 ppm) and amine-bearing aromatic carbon (δ 145–150 ppm) .

- IR : Strong O–H stretch (~3400 cm⁻¹) and N–H bends (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 257 (C₁₆H₁₉NO) and fragments indicating loss of –OH (m/z 240) or –NH₂ (m/z 226) .

Q. What are the typical chemical reactions involving the hydroxyl and amino groups in this compound?

- Hydroxyl group :

- Esterification : React with acetyl chloride in pyridine to form acetate derivatives.

- Oxidation : Use CrO₃/H₂SO₄ to convert –OH to a ketone, though steric hindrance may require prolonged reaction times .

- Amino group :

- Acylation : Treat with benzoyl chloride to form amides.

- Diazotization : React with NaNO₂/HCl at 0–5°C for coupling reactions (e.g., azo dyes) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or resolving agents are recommended?

- Chiral resolution : Use (+)- or (–)-di-p-toluoyl tartaric acid to separate racemic mixtures via diastereomeric salt crystallization .

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts in ketone reductions to induce >90% enantiomeric excess (ee) .

- Analytical validation : Confirm ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

Q. What computational methods are suitable for predicting the compound’s biological activity or binding interactions?

- Molecular docking : Use AutoDock Vina with protein targets (e.g., serotonin receptors) to model binding affinities. Prioritize the amino and hydroxyl groups as hydrogen bond donors .

- MD simulations : GROMACS or AMBER can assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .

- QSAR models : Train datasets with similar arylpropanolamines to predict logP (≈2.1) and pKa (≈9.5 for –NH₂) .

Q. How do conflicting data on reaction yields from different synthetic protocols arise, and how should researchers address them?

- Root causes :

- Impurity profiles : Side reactions (e.g., over-oxidation) vary with catalyst purity (e.g., Pd-C vs. Raney Ni) .

- Steric effects : Bulkier 4-methylphenyl groups slow nucleophilic attacks, requiring longer reaction times .

- Mitigation strategies :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading).

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

Data Contradiction Analysis

Q. Why might NMR spectra of synthesized batches show inconsistent aromatic splitting patterns?

- Potential issues :

- Tautomerism : The –NH₂ group may adopt different conformations, altering coupling constants.

- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift protons by 0.1–0.3 ppm .

- Resolution :

- Record spectra at 25°C and 60°C to identify dynamic processes.

- Use 2D COSY or NOESY to confirm through-space interactions .

Methodological Tables

Table 1 : Comparison of Reduction Methods for Intermediate Ketone

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|---|

| NaBH₄ | EtOH | 0 | 78 | 95 | |

| LiAlH₄ | THF | 25 | 92 | 98 | |

| BH₃·THF | DCM | –10 | 85 | 97 |

Table 2 : Key ¹H NMR Assignments

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| –OH | 1.5 (broad) | Singlet | 1H |

| CH₃ (4-MePh) | 2.3 | Singlet | 3H |

| Aromatic –NH₂ | 6.6–6.8 | Doublet | 2H |

| Aromatic –CH | 7.1–7.3 | Multiplet | 4H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.